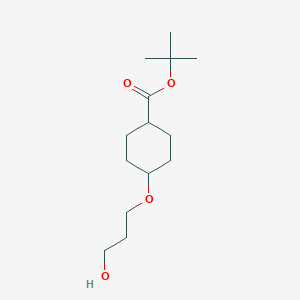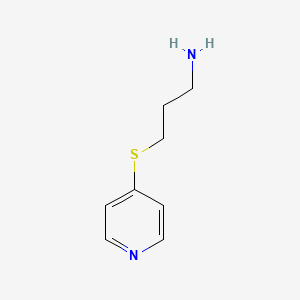
Methyl 4-(bromomethyl)-2-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(bromomethyl)-2-nitrobenzoate is an organic compound with the molecular formula C9H8BrNO4. It is a derivative of benzoic acid and is characterized by the presence of a bromomethyl group and a nitro group attached to the benzene ring. This compound is used as an intermediate in organic synthesis and has applications in various fields including chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 4-(bromomethyl)-2-nitrobenzoate can be synthesized through a multi-step process. One common method involves the nitration of methyl 4-bromobenzoate to introduce the nitro group. The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid as the nitrating agents .
Industrial Production Methods
In an industrial setting, the production of methyl 4-bromomethyl-2-nitrobenzoate may involve large-scale nitration reactions followed by purification steps to isolate the desired product. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(bromomethyl)-2-nitrobenzoate undergoes various chemical reactions including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) are commonly used in the reduction of the nitro group.
Major Products Formed
Nucleophilic Substitution: Products include derivatives with different functional groups replacing the bromomethyl group.
Reduction: The major product is methyl 4-aminomethyl-2-nitrobenzoate.
Applications De Recherche Scientifique
Methyl 4-(bromomethyl)-2-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceutical intermediates.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 4-bromomethyl-2-nitrobenzoate involves its reactivity towards nucleophiles and reducing agents. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The nitro group, being an electron-withdrawing group, influences the reactivity of the compound and can be reduced to an amino group under appropriate conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-bromobenzoate: Lacks the nitro group and has different reactivity.
Methyl 2-bromomethyl-4-nitrobenzoate: Similar structure but with different positioning of the bromomethyl group.
Uniqueness
Methyl 4-(bromomethyl)-2-nitrobenzoate is unique due to the presence of both a bromomethyl and a nitro group on the benzene ring, which imparts distinct reactivity and applications compared to its analogs .
Propriétés
Formule moléculaire |
C9H8BrNO4 |
|---|---|
Poids moléculaire |
274.07 g/mol |
Nom IUPAC |
methyl 4-(bromomethyl)-2-nitrobenzoate |
InChI |
InChI=1S/C9H8BrNO4/c1-15-9(12)7-3-2-6(5-10)4-8(7)11(13)14/h2-4H,5H2,1H3 |
Clé InChI |
XPXVDIFFCJRUCN-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=C(C=C1)CBr)[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Bromo-2-(4-methylphenyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B8533576.png)





![1-[4-(4-Chlorobenzyl)-1-(7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)piperidin-4-Yl]methanamine](/img/structure/B8533620.png)



